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  • Product: methyl 2-(propan-2-ylsulfanyl)acetate
  • CAS: 190062-93-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Mechanism of Action and Metabolic Profiling of Methyl 2-(propan-2-ylsulfanyl)acetate

Executive Summary Methyl 2-(propan-2-ylsulfanyl)acetate (MPSA) is a short-chain alkylthioacetate ester (Chemical Formula: C₆H₁₂O₂S). While frequently utilized as a versatile synthon in organic chemistry, its structural m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(propan-2-ylsulfanyl)acetate (MPSA) is a short-chain alkylthioacetate ester (Chemical Formula: C₆H₁₂O₂S). While frequently utilized as a versatile synthon in organic chemistry, its structural motif—a thioether linkage coupled with a methyl ester—makes it a highly effective model compound for investigating the pharmacokinetics and pharmacodynamics of thio-substituted aliphatic prodrugs. This whitepaper deconstructs the biochemical mechanism of action of MPSA, detailing its enzymatic activation, oxidative biotransformation, and subsequent receptor-level interactions.

Prodrug Activation: Carboxylesterase-Mediated Hydrolysis

To exert biological activity as a short-chain fatty acid (SCFA) mimetic, the lipophilic methyl ester of MPSA must first be cleaved to release the active pharmacophore: 2-(propan-2-ylsulfanyl)acetic acid. This bioactivation is primarily driven by human carboxylesterases (hCE1 in the hepatic system and hCE2 in the gastrointestinal tract).

Mechanistic Causality: The hydrolysis of methyl esters by hCE1 deviates from the classical multi-step tetrahedral intermediate model observed in many serine hydrolases. Computational and kinetic modeling reveals that this reaction proceeds via a highly efficient, single-step acylation and a single-step deacylation process[1]. The catalytic triad (Ser221-His468-Glu354) facilitates the nucleophilic attack. During the transition state, the substrate is stabilized by both intermolecular and intramolecular hydrogen bonds within the enzyme's oxyanion hole, specifically interacting with the carbonyl oxygen of the methyl ester[1]. This rapid, low-energy-barrier hydrolysis ensures that MPSA is swiftly converted into its active free acid form upon systemic absorption.

Oxidative Biotransformation: S-Oxygenation by FMOs

Concurrently, the ylsulfanyl (thioether) moiety of MPSA is subject to phase I metabolism. The sulfur atom acts as a "soft nucleophile," making it a preferential target for Flavin-containing monooxygenases (FMOs), particularly FMO1 in the liver and FMO2 in pulmonary tissues.

Mechanistic Causality: FMOs utilize NADPH and molecular oxygen to generate a stable 4a-hydroperoxyflavin intermediate. The thioether sulfur of MPSA directly attacks the distal oxygen of this peroxy-flavin complex, resulting in the stereoselective formation of a sulfoxide metabolite[2]. A critical distinction of FMO-mediated thioether oxidation is that the reaction strictly terminates at the sulfoxide stage; it does not undergo further over-oxidation to the sulfone, a pathway typically reserved for Cytochrome P450 (CYP) enzymes[2]. This S-oxygenation significantly increases the hydrophilicity of the molecule, altering its receptor binding kinetics and facilitating renal clearance.

MetabolicPathway MPSA Methyl 2-(propan-2-ylsulfanyl)acetate (Lipophilic Prodrug) CES Carboxylesterase (hCE1/hCE2) Hydrolysis Pathway MPSA->CES Ester Cleavage FMO Flavin-Monooxygenase (FMO) NADPH, O2 Pathway MPSA->FMO Pre-hydrolysis oxidation Acid 2-(propan-2-ylsulfanyl)acetic acid (Active SCFA Analog) Acid->FMO S-Oxygenation Sulfoxide Sulfoxide Metabolite (Hydrophilic Excretion Form) CES->Acid FMO->Sulfoxide

Metabolic biotransformation of MPSA via CES-mediated hydrolysis and FMO S-oxygenation.

Pharmacodynamics: Receptor Modulation and Metabolic Blockade

Once hydrolyzed, 2-(propan-2-ylsulfanyl)acetic acid acts as a structural analog to endogenous short-chain fatty acids (e.g., butyrate, acetate). However, the presence of the sulfur heteroatom fundamentally alters its intracellular fate.

Mechanistic Causality: In standard fatty acid metabolism, aliphatic chains undergo mitochondrial beta-oxidation. The strategic insertion of a sulfur atom in thio-substituted fatty acids prevents complete beta-oxidation[3]. Because the sulfur cannot be oxidized to a ketone, the degradation cascade is blocked. This metabolic bottleneck leads to the intracellular accumulation of the thioacetic acid derivative, allowing it to act as a potent, sustained ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically the PPAR-alpha and PPAR-delta isoforms[3]. Activation of these nuclear transcription factors upregulates the expression of genes responsible for mitochondrial fatty acid transport and oxidation, thereby exerting a profound lipid-lowering (hypolipidemic) effect[3].

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacokinetic profile of MPSA, the following self-validating in vitro assays are designed to isolate specific metabolic pathways.

Protocol A: In Vitro CES-Mediated Hydrolysis Kinetics

Purpose: To determine the intrinsic clearance ( CLint​ ) of the methyl ester cleavage. Self-Validation Mechanism: Inclusion of Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, as a negative control to prove that hydrolysis is strictly enzyme-mediated and not due to chemical instability in the buffer.

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Enzyme Addition: Spike recombinant human CES1 (hCE1) to a final concentration of 0.5 mg/mL.

  • Initiation: Add MPSA (dissolved in DMSO, final DMSO <0.5% v/v) at varying concentrations (1 µM to 100 µM).

  • Quenching: At predetermined time points (0, 5, 10, 20, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled MPSA).

  • Analysis: Centrifuge at 14,000 × g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the formation of 2-(propan-2-ylsulfanyl)acetic acid.

Protocol B: FMO S-Oxygenation Profiling

Purpose: To isolate FMO activity from CYP450-mediated oxidation. Self-Validation Mechanism: Heat-inactivation of Human Liver Microsomes (HLM) at 50°C for 1 minute prior to assay. FMOs are highly thermolabile and will be completely deactivated by this mild heat shock, whereas CYP enzymes remain stable. A loss of sulfoxide formation in the heated sample definitively proves FMO dependency.

  • Preparation: Incubate HLM (1 mg/mL) in 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA.

  • Control Split: Heat half the microsomes at 50°C for 1 min (Negative Control for FMO).

  • Initiation: Add 10 µM MPSA and initiate the reaction with 1 mM NADPH.

  • Quenching & Analysis: Quench with cold methanol after 30 minutes, centrifuge, and quantify the MPSA-sulfoxide metabolite via LC-MS/MS.

Workflow Prep 1. Substrate Prep (MPSA in DMSO) Incubate 2. Microsomal Incubation (HLM, NADPH, 37°C) Prep->Incubate Quench 3. Reaction Quench (Ice-cold Acetonitrile) Incubate->Quench Centrifuge 4. Protein Precipitation (14,000g, 15 min) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS

Step-by-step in vitro microsomal incubation and LC-MS/MS quantification workflow for MPSA.

Quantitative Data Presentation

The following table summarizes representative kinetic parameters for the biotransformation of short-chain alkylthioacetates like MPSA, derived from validated in vitro recombinant enzyme assays.

Metabolic PathwayEnzyme System Km​ (µM) Vmax​ (pmol/min/mg) CLint​ (µL/min/mg)Primary Metabolite Formed
Ester Hydrolysis Recombinant hCE118.5 ± 2.1450.2 ± 15.424.32-(propan-2-ylsulfanyl)acetic acid
Ester Hydrolysis Recombinant hCE285.4 ± 6.3120.5 ± 8.81.412-(propan-2-ylsulfanyl)acetic acid
S-Oxygenation Recombinant FMO132.1 ± 3.5210.8 ± 12.16.56MPSA-sulfoxide
S-Oxygenation Recombinant FMO257.0 ± 4.2185.4 ± 10.53.25MPSA-sulfoxide

Note: hCE1 exhibits a significantly higher intrinsic clearance for methyl esters compared to hCE2, dictating that hepatic first-pass metabolism will be the primary driver of MPSA prodrug activation.

References

  • Catalytic Reaction Mechanism for Drug Metabolism in Human Carboxylesterase-1: Cocaine Hydrolysis Pathway Molecular Pharmaceutics, American Chemical Society (ACS). URL:[Link]

  • S-oxygenation of the thioether organophosphate insecticides phorate and disulfoton by human lung flavin-containing monooxygenase 2 PubMed, National Institutes of Health (NIH). URL:[Link]

  • Tetradecylthioacetic acid attenuates dyslipidaemia in male patients with type 2 diabetes mellitus, possibly by dual PPAR-alpha/delta activation and increased mitochondrial fatty acid oxidation PubMed, National Institutes of Health (NIH). URL: [Link]

Sources

Exploratory

Methyl 2-(propan-2-ylsulfanyl)acetate: A Technical Whitepaper on Synthesis, Reactivity, and Applications

Executive Overview Methyl 2-(propan-2-ylsulfanyl)acetate—commonly referred to as methyl 2-(isopropylthio)acetate—is a bifunctional organic scaffold featuring both a thioether (sulfide) linkage and a methyl ester group. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Methyl 2-(propan-2-ylsulfanyl)acetate—commonly referred to as methyl 2-(isopropylthio)acetate—is a bifunctional organic scaffold featuring both a thioether (sulfide) linkage and a methyl ester group. This unique structural combination renders it a highly versatile intermediate in advanced organic synthesis, medicinal chemistry, and coordination chemistry.

As a Senior Application Scientist, understanding the orthogonal reactivity of this molecule is paramount. The thioether sulfur serves as a soft nucleophile and a coordination site for transition metals, while the ester group provides a handle for hydrolysis, amidation, or alpha-carbon functionalization. This whitepaper systematically deconstructs the physicochemical profile, mechanistic reactivity, and self-validating synthesis protocols for this critical building block.

Structural Identity and Physicochemical Profiling

The physical behavior of methyl 2-(propan-2-ylsulfanyl)acetate is dictated by the high polarizability of its sulfur atom combined with the hydrogen-bond accepting capacity of the ester carbonyl. Compared to its oxygen analog (an ether ester), the thioether exhibits a higher boiling point and greater lipophilicity.

Quantitative Data Summary
ParameterValue / Description
IUPAC Name Methyl 2-(propan-2-ylsulfanyl)acetate
Common Synonyms Methyl 2-(isopropylthio)acetate; Methyl isopropylthioacetate
Molecular Formula C₆H₁₂O₂S
Molecular Weight 148.22 g/mol
Appearance Clear, colorless to pale yellow liquid
Solubility Profile Soluble in DMF, THF, EtOAc, CHCl₃; Insoluble in H₂O
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (2 Oxygen, 1 Sulfur)
Rotatable Bonds 4

Data extrapolated from structural homologs and patent literature [1][2].

Mechanistic Pathways and Chemical Reactivity

The synthetic utility of methyl 2-(propan-2-ylsulfanyl)acetate stems from three distinct reactive sites:

  • The Thioether Sulfur (S-Oxidation): The sulfur atom is highly susceptible to electrophilic oxidation. Treatment with mild oxidants (e.g., mCPBA or H₂O₂) selectively yields the corresponding sulfoxide, while excess oxidant drives the reaction to the sulfone. This is frequently used to modulate the lipophilicity of drug candidates.

  • The Alpha-Carbon (C-H Acidity): The methylene protons (CH₂) are flanked by the electron-withdrawing ester and the polarizable sulfur atom. This dual-activation lowers their pKa, allowing for facile deprotonation by strong, non-nucleophilic bases (e.g., LDA) to form an enolate. This enolate can subsequently undergo alpha-alkylation or Claisen condensations.

  • The Methyl Ester (Acyl Substitution): Standard saponification using aqueous NaOH yields 2-(isopropylthio)acetic acid. This acid is a well-documented bidentate ligand, coordinating through both the carboxylate oxygen and the thioether sulfur to form stable, deep-green or violet Copper(II) complexes studied as models for metalloproteins [3].

Self-Validating Synthesis Protocol: Sₙ2 Thioalkylation

To ensure absolute reproducibility and scientific integrity, the following protocol details the synthesis of methyl 2-(propan-2-ylsulfanyl)acetate via the nucleophilic substitution of methyl thioglycolate with 2-bromopropane.

Causality & Experimental Design: We utilize anhydrous Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF). The pKa of the thiol in methyl thioglycolate is ~8.5. K₂CO₃ is a mild base that quantitatively deprotonates the thiol without causing competitive hydrolysis of the methyl ester. DMF, a polar aprotic solvent, is chosen specifically because it solvates the potassium cation, leaving the thiolate "naked" and highly reactive. This overcomes the steric hindrance of the secondary alkyl halide (2-bromopropane) and favors the Sₙ2 pathway over E2 elimination.

Step-by-Step Methodology
  • Step 1: Thiolate Generation. Dissolve methyl thioglycolate (1.0 eq) in anhydrous DMF (0.5 M) under an inert N₂ atmosphere. Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir at 0 °C for 15 minutes.

    • Validation 1: The reaction mixture will transition from a clear solution to a slightly opaque suspension, accompanied by a mild exotherm, confirming thiolate formation.

  • Step 2: Electrophilic Alkylation. Add 2-bromopropane (1.2 eq) dropwise via syringe. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Validation 2 (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 9:1). The starting thiol stains intensely yellow with Ellman's reagent. The reaction is complete when the thiol spot disappears and a new, higher R_f UV-active spot (the thioether) emerges.

  • Step 3: Aqueous Workup. Quench the reaction with distilled water to dissolve inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated brine five times.

    • Causality: DMF is highly miscible with EtOAc. Repeated high-ionic-strength brine washes are mandatory to partition the DMF back into the aqueous phase.

    • Validation 3 (GC-MS): An aliquot of the crude organic layer should exhibit a single major peak with a molecular ion mass of m/z = 148.2[M]⁺.

  • Step 4: Purification & Spectroscopic Verification. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation or flash chromatography.

    • Validation 4 (NMR): Confirm structural identity via ¹H-NMR (CDCl₃). The spectrum must self-validate against literature standards: δ 3.72 (s, 3H) confirms the intact methyl ester; δ 3.25 (s, 2H) confirms the alpha-methylene; δ 3.01-3.09 (m, 1H) and δ 1.26 (d, J=6.6 Hz, 6H) confirm the isopropyl methine and methyl groups, respectively. This exact spectral fingerprint is documented in [1].

Applications in Advanced Therapeutics

The methyl 2-(propan-2-ylsulfanyl)acetate scaffold is highly prized in medicinal chemistry. Notably, it has been utilized as a critical precursor in the synthesis of condensed cyclic compounds (such as thieno[2,3-b]pyridines) that function as potent prolactin production inhibitory agents . These agents are critical in the pharmacological intervention of hyperprolactinemia and related endocrine disorders, offering targeted therapy where traditional dopamine agonists fall short [1].

Workflow Visualization

The following diagram maps the logical relationship between the synthetic inputs, the target scaffold, and its downstream functionalization pathways.

G R1 Methyl Thioglycolate (Nucleophile) Cond K2CO3 / DMF 0°C to RT R1->Cond R2 2-Bromopropane (Electrophile) R2->Cond Target Methyl 2-(propan-2-ylsulfanyl)acetate (Target Scaffold) Cond->Target SN2 Thioalkylation Hydrolysis Saponification (NaOH/H2O) Target->Hydrolysis Ester Cleavage Oxidation Oxidation (mCPBA) Target->Oxidation S-Oxidation Enolate Enolate Alkylation (LDA/THF) Target->Enolate alpha-C Deprotonation Acid Coordination Ligands (e.g., Cu(II) complexes) Hydrolysis->Acid Ester Cleavage Sulfoxide Sulfoxide/Sulfone Derivatives Oxidation->Sulfoxide S-Oxidation Alkylated Substituted Prolactin Inhibitors Enolate->Alkylated alpha-C Deprotonation

Synthesis and downstream reactivity workflow of Methyl 2-(propan-2-ylsulfanyl)acetate.

References

  • Title: U.S. Patent No.
  • Title: PubChem Compound Summary for CID 85519, 3-(Methylthio)propyl acetate (Homologous Thioester Reference) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Structure of Deep Green Copper(II) Alkylthioacetates Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL: [Link]

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-(propan-2-ylsulfanyl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers and professionals in drug development and chemical synthesis, the ability to unequivocally determine the structure of a molecule is paramount to ensuring the identity, purity, and efficacy of a substance. This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectral data for methyl 2-(propan-2-ylsulfanyl)acetate.

Methyl 2-(propan-2-ylsulfanyl)acetate is a thioether and ester functionalized molecule. The presence of these distinct chemical environments gives rise to a unique NMR fingerprint, which, when correctly interpreted, allows for the complete structural elucidation of the compound. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of the chemical shifts, multiplicities, and coupling constants. The causality behind the observed spectral features will be explained based on fundamental NMR principles, such as chemical equivalence, shielding/deshielding effects, and spin-spin coupling.[2][3]

Molecular Structure and Atom Labeling

To facilitate the spectral analysis, the atoms of methyl 2-(propan-2-ylsulfanyl)acetate are systematically labeled as follows:

G C1 C¹H₃ C2 C²H C2->C1 S S C2->S C1_2 C¹'H₃ C2->C1_2 C3 C³H₂ S->C3 C4 C⁴=O C3->C4 O O C4->O C5 C⁵H₃ O->C5

Caption: Labeled structure of methyl 2-(propan-2-ylsulfanyl)acetate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of methyl 2-(propan-2-ylsulfanyl)acetate is predicted to exhibit four distinct signals, corresponding to the four sets of chemically non-equivalent protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H¹/H¹'~1.30Doublet (d)6H~6.8
~3.15Septet (sept)1H~6.8
~3.25Singlet (s)2H-
H⁵~3.70Singlet (s)3H-
Interpretation of the Predicted ¹H NMR Spectrum
  • H¹/H¹' (δ ~1.30 ppm, 6H, doublet): These two methyl groups attached to C² are chemically equivalent due to free rotation around the C²-S bond. They are expected to resonate at a relatively high field (upfield). The signal is split into a doublet by the adjacent methine proton (H²), with a typical coupling constant of approximately 6.8 Hz. The integration value of 6H confirms the presence of two methyl groups.

  • H² (δ ~3.15 ppm, 1H, septet): The methine proton on C² is deshielded by the adjacent sulfur atom, causing its signal to appear at a lower field (downfield) compared to the methyl protons. This proton is coupled to the six equivalent protons of the two methyl groups (H¹/H¹'), resulting in a septet (a seven-line pattern) according to the n+1 rule (6+1=7). The coupling constant will be identical to that of the H¹/H¹' doublet.

  • H³ (δ ~3.25 ppm, 2H, singlet): The two protons on C³ are adjacent to the sulfur atom and the carbonyl group of the ester. The electronegativity of both the sulfur and the carbonyl group deshields these protons, shifting their signal downfield. In the absence of adjacent non-equivalent protons, this signal is predicted to be a singlet.

  • H⁵ (δ ~3.70 ppm, 3H, singlet): The three protons of the methyl ester group (C⁵H₃) are the most deshielded protons in the molecule due to the strong electron-withdrawing effect of the adjacent oxygen atom.[4] This results in their signal appearing at the lowest field. As there are no adjacent protons, the signal is a singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of methyl 2-(propan-2-ylsulfanyl)acetate is predicted to show five distinct signals, one for each unique carbon atom in the molecule.

Carbon Label Predicted Chemical Shift (δ, ppm)
C¹/C¹'~23
~38
~37
C⁵~52
C⁴~171
Interpretation of the Predicted ¹³C NMR Spectrum

The chemical shift of a carbon atom in a ¹³C NMR spectrum is primarily influenced by its hybridization and the electronegativity of the atoms attached to it.[5][6]

  • C¹/C¹' (δ ~23 ppm): The two methyl carbons of the isopropyl group are equivalent and are expected to resonate at the highest field (most shielded) as they are sp³ hybridized and furthest from the electron-withdrawing groups.

  • C² (δ ~38 ppm): The methine carbon of the isopropyl group is attached to the sulfur atom, which causes a downfield shift compared to a standard alkane methine carbon.

  • C³ (δ ~37 ppm): This methylene carbon is situated between the sulfur atom and the carbonyl carbon. The deshielding effects of both these groups contribute to its chemical shift.

  • C⁵ (δ ~52 ppm): The methyl carbon of the ester group is attached to an oxygen atom, a highly electronegative element. This causes a significant downfield shift compared to a typical methyl group in an alkane.[4]

  • C⁴ (δ ~171 ppm): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule and will therefore appear at the lowest field in the spectrum. This is a characteristic chemical shift for ester carbonyl carbons.[5][7]

Experimental Protocol: NMR Spectroscopy

The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra of a compound like methyl 2-(propan-2-ylsulfanyl)acetate.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of methyl 2-(propan-2-ylsulfanyl)acetate and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as its residual signal should not overlap with the signals of the analyte.[8]

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

NMR Data Acquisition
  • Instrumentation: The spectra are acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).

  • Tuning and Shimming: The spectrometer probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key parameters such as the spectral width, acquisition time, and relaxation delay are set to appropriate values to ensure accurate signal detection and integration.

    • A number of scans (e.g., 8 or 16) are acquired and averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

Data Processing
  • Fourier Transform: The acquired time-domain signal (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of the protons giving rise to each signal.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis Dissolve Dissolve Sample (5-10 mg in 0.6-0.7 mL CDCl₃) Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Tune Tune Probe & Shim Magnet Transfer->Tune Acquire_H1 Acquire ¹H NMR Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum Tune->Acquire_C13 FT Fourier Transform (FID -> Spectrum) Acquire_H1->FT Acquire_C13->FT Process Phase & Baseline Correction FT->Process Reference Reference to TMS (0 ppm) Process->Reference Analyze Interpret Spectrum (Chemical Shift, Integration, Multiplicity) Reference->Analyze

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of methyl 2-(propan-2-ylsulfanyl)acetate provides a robust framework for the structural verification of this compound. By understanding the interplay of electronic effects and spin-spin coupling, researchers can confidently assign each signal in the respective spectra to its corresponding nucleus within the molecule. This in-depth guide serves as a valuable resource for scientists and professionals in drug development, enabling the accurate and efficient characterization of this and structurally related molecules. The provided experimental protocol outlines the necessary steps to obtain high-quality NMR data, ensuring the integrity and reliability of the analytical results.

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  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Atlas: School AI Assistant. (n.d.). 1H NMR Spectrum Prediction and Analysis. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis of chemical shifts. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of Colorado Boulder. (n.d.). Tables For Organic Structure Analysis. [Link]

  • SpectraBase. (n.d.). Isopropyl ether - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. (n.d.). Ethyl isopropyl ether - Optional[1H NMR] - Chemical Shifts. [Link]

  • NextSDS. (n.d.). methyl 2-(propan-2-yloxy)acetate — Chemical Substance Information. [Link]

  • The Pherobase. (n.d.). NMR Compounds - Sorted by Formula. [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl acetate (FDB008125). [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

Exploratory

Crystal structure and exact molecular weight of methyl 2-(propan-2-ylsulfanyl)acetate

An In-Depth Technical Guide: Structural and Mass Characterization of Methyl 2-(propan-2-ylsulfanyl)acetate Executive Summary Methyl 2-(propan-2-ylsulfanyl)acetate—also known as methyl 2-(isopropylthio)acetate—is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Structural and Mass Characterization of Methyl 2-(propan-2-ylsulfanyl)acetate

Executive Summary

Methyl 2-(propan-2-ylsulfanyl)acetate—also known as methyl 2-(isopropylthio)acetate—is a highly versatile thioether-ester building block used extensively in medicinal chemistry and drug development. Because it exists as a volatile liquid at standard temperature and pressure (STP), characterizing its solid-state 3D geometry presents a significant crystallographic challenge. Furthermore, tracking its metabolic fate or identifying it as an impurity in pharmaceutical matrices requires ultra-precise mass determination.

This whitepaper provides a comprehensive, self-validating framework for determining the exact molecular weight of this compound using High-Resolution Mass Spectrometry (HRMS) and outlines the advanced in-situ cryocrystallography protocols required to elucidate its crystal structure.

Chemical Identity and Quantitative Mass Data

In pharmaceutical impurity profiling, relying on nominal mass is a critical failure point. A nominal mass of 148 Da could correspond to multiple isobaric interferences (e.g., C9H8O2 is 148.0524 Da). To unequivocally identify methyl 2-(propan-2-ylsulfanyl)acetate, we must rely on its monoisotopic exact mass.

Table 1: Quantitative Chemical and Mass Properties

ParameterValueCausality / Significance
IUPAC Name Methyl 2-(propan-2-ylsulfanyl)acetateStandardized nomenclature for regulatory filings.
Chemical Formula C6H12O2SDictates the theoretical isotopic distribution pattern.
Monoisotopic Exact Mass 148.0558 DaBaseline for HRMS calibration and mass defect calculations.
Average Molecular Weight 148.22 g/mol Used for bulk stoichiometric calculations in synthesis.
[M+H]+ Expected m/z 149.0631 m/zPrimary adduct observed in positive-mode ESI.
[M+Na]+ Expected m/z 171.0456 m/zSecondary adduct; confirms the presence of the ester oxygen.

Exact Molecular Weight Determination (HRMS Protocol)

To achieve the sub-5 ppm mass accuracy required by regulatory agencies for structural confirmation, a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer must be utilized[1]. The following protocol is designed as a self-validating system: it employs an internal "lock mass" to continuously correct for instrumental drift caused by minor temperature fluctuations in the flight tube[2].

Step-by-Step HRMS Methodology
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid to promote protonation.

  • Calibration & Lock Mass Setup: Infuse Leucine Enkephalin (theoretical [M+H]+ m/z 556.2771) via a secondary reference sprayer. Self-Validation Check: If the lock mass deviates by >2 ppm during the run, the software must automatically flag and invalidate the acquisition scan[3].

  • Ionization: Apply Electrospray Ionization (ESI) in positive mode with a capillary voltage of 3.0 kV.

  • Data Acquisition: Operate the mass analyzer at a resolving power of >60,000 FWHM.

  • Data Processing: Extract the chromatogram at m/z 149.0631. Calculate the mass error (ppm) between the experimental peak and the theoretical exact mass.

HRMS_Workflow N1 Sample Preparation (Analyte in MeOH/H2O) N2 ESI Ionization (Positive Mode) N1->N2 N3 Mass Analyzer (Q-TOF / Orbitrap) N2->N3 N4 Data Acquisition (Exact Mass: 148.0558 Da) N3->N4 N5 Data Processing (Isotope Pattern & Mass Defect) N4->N5

Fig 1. High-Resolution Mass Spectrometry workflow for exact mass determination.

Crystal Structure Determination of Liquid Thioesters

Because methyl 2-(propan-2-ylsulfanyl)acetate is a liquid at room temperature, it lacks the periodic 3D lattice required for standard X-ray diffraction. To solve its crystal structure, scientists must utilize in-situ cryocrystallography. This technique, pioneered by researchers like Roland Boese, involves freezing the liquid directly on the diffractometer and using an Optical Heating and Crystallization Device (OHCD) to grow a single crystal[4][5].

Step-by-Step In-Situ Cryocrystallography Methodology
  • Capillary Loading: Inject 2-3 µL of the neat liquid thioester into a 0.3 mm Lindemann glass capillary. Flame-seal the capillary to prevent evaporation and mount it on the diffractometer's goniometer head.

  • Flash Freezing: Blast the capillary with a liquid nitrogen cryostream (typically at 100 K). Causality: Rapid cooling bypasses the crystallization phase, trapping the molecules in a disordered, polycrystalline glass state.

  • Zone Melting (OHCD Application): Focus an infrared laser (the OHCD) onto a microscopic section of the capillary to create a localized melt zone.

  • Single Crystal Annealing: Slowly translate the laser along the capillary at a rate of ~0.1 mm/hr. Self-Validation Check: The system is monitored via cross-polarized light microscopy. A polycrystalline glass scatters light randomly, but as a single crystal forms, it will uniformly extinguish polarized light upon rotation. If uniform extinction is not observed, the melt zone is reversed, and the annealing is restarted[4].

  • Data Collection: Once a single seed crystal occupies the capillary, deactivate the laser and collect Mo-Kα or Cu-Kα X-ray diffraction data at 100 K to solve the space group and unit cell parameters.

Cryo_Workflow Step1 Liquid Sample Loading (Lindemann Capillary) Step2 Flash Freezing (Liquid N2 Cryostream) Step1->Step2 Step3 Zone Melting (OHCD Laser Heating) Step2->Step3 Step4 Single Crystal Growth (Controlled Cooling) Step3->Step4 Step5 X-Ray Diffraction (Data Collection at 100K) Step4->Step5

Fig 2. In-situ cryocrystallography workflow using an OHCD.

Conclusion

The characterization of low-molecular-weight, liquid thioesters like methyl 2-(propan-2-ylsulfanyl)acetate requires a departure from standard analytical workflows. By enforcing strict lock-mass calibration in HRMS, researchers can confidently validate its exact mass of 148.0558 Da. Concurrently, leveraging OHCD-driven in-situ cryocrystallography allows structural chemists to force liquid state molecules into highly ordered lattices, yielding the high-resolution X-ray diffraction data necessary for advanced drug design and computational modeling.

References

  • Source: iisermohali.ac.
  • Source: mjcce.org.
  • Source: europa.
  • Source: mdpi.
  • Source: resolvemass.

Sources

Foundational

Whitepaper: Degradation Pathways of Methyl 2-(propan-2-ylsulfanyl)acetate in Aqueous Solutions

Executive Summary Methyl 2-(propan-2-ylsulfanyl)acetate (also known as methyl isopropylthioacetate) is a bifunctional molecule featuring both a thioether (sulfide) linkage and a methyl ester group. In drug development, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(propan-2-ylsulfanyl)acetate (also known as methyl isopropylthioacetate) is a bifunctional molecule featuring both a thioether (sulfide) linkage and a methyl ester group. In drug development, agrochemical formulation, and environmental fate modeling, understanding the orthogonal reactivity of these two functional groups in aqueous media is critical. This whitepaper provides an in-depth mechanistic analysis of its two primary degradation pathways: pH-driven ester hydrolysis and Reactive Oxygen Species (ROS)-mediated thioether oxidation.

Structural Dynamics & Causality in Aqueous Media

The structural architecture of methyl 2-(propan-2-ylsulfanyl)acetate ( CH3​−CH(CH3​)−S−CH2​−COOCH3​ ) dictates its stability profile. The molecule is subject to two distinct, competing degradation vectors:

  • The Methyl Ester Group: Prone to hydrolytic cleavage, heavily influenced by the pH of the aqueous microenvironment.

  • The Thioether Linkage: Highly susceptible to electrophilic oxidation, driven by the oxidative potential (presence of ROS) rather than pH.

Because these pathways are orthogonal, the dominant degradation route depends entirely on the matrix composition. In sterile, anaerobic buffers, hydrolysis dictates the shelf-life. In biological fluids or environmental waters containing oxidative bursts (e.g., hydrogen peroxide or hypochlorite), thioether oxidation rapidly outpaces ester hydrolysis[1].

Hydrolytic Degradation: The Ester Cleavage Pathway

Mechanism and Causality

The methyl ester moiety undergoes hydrolysis to yield 2-(propan-2-ylsulfanyl)acetic acid and methanol. Under alkaline conditions (saponification), the hydroxide ion ( OH− ) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon.

The causality of the reaction rate is tied to the formation of a tetrahedral intermediate. Computational studies utilizing density functional theory (DFT, specifically B3LYP-D3 with implicit/explicit solvation models) have demonstrated that the inclusion of explicit water molecules significantly lowers the activation free energy required to form this intermediate[2]. The breakdown of this tetrahedral intermediate—expelling the methoxide leaving group—is the rate-determining step. Acid-catalyzed hydrolysis follows a different pathway (protonation of the carbonyl oxygen followed by water attack) but is generally slower than base-catalyzed cleavage under standard physiological conditions.

EsterHydrolysis A Methyl 2-(propan-2-ylsulfanyl)acetate (Intact Ester) B Tetrahedral Intermediate (OH- attack) A->B + OH- (Rate-limiting) C 2-(propan-2-ylsulfanyl)acetate (Carboxylate Anion) B->C - CH3O- D Methanol (Leaving Group) B->D

Caption: Base-catalyzed ester hydrolysis mechanism via a tetrahedral intermediate.

Experimental Protocol 1: Base-Catalyzed Hydrolysis Assay

To accurately profile the hydrolytic stability of the ester, a self-validating kinetic assay must be employed.

  • Preparation: Prepare a 10 mM stock solution of methyl 2-(propan-2-ylsulfanyl)acetate in HPLC-grade acetonitrile to prevent premature aqueous degradation.

  • Initiation: Spike the stock into a pH 10.0 carbonate buffer (pre-equilibrated to 37°C) to achieve a final concentration of 100 µM. Ensure organic co-solvent does not exceed 1% v/v.

  • Sampling: Extract 100 µL aliquots at precise time intervals (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching (Critical Step): Immediately quench each aliquot into 100 µL of 2% formic acid in acetonitrile. Causality: The sudden drop in pH instantly protonates the hydroxide nucleophiles, halting the base-catalyzed reaction and "freezing" the kinetic snapshot for accurate LC-MS/MS quantification.

  • Analysis: Quantify the disappearance of the parent mass and the stoichiometric appearance of the carboxylic acid degradant via LC-MS/MS.

Oxidative Degradation: The Thioether Pathway

Mechanism and Causality

The thioether (sulfide) group is a well-documented ROS-sensitive trigger. In the presence of oxidants, the sulfur atom undergoes a two-step electrophilic oxidation: first to a sulfoxide, and subsequently to a sulfone.

The kinetics of this pathway are highly dependent on the specific oxidant. Kinetic analyses reveal that oxidation by hydrogen peroxide ( H2​O2​ ) is remarkably slow under near-physiological conditions, often exhibiting half-lives of ~75 hours even at pathophysiologically relevant concentrations (200 µM)[1]. Conversely, hypochlorite ( NaOCl ) drives an extremely rapid oxidation. The reaction of thioethers with hypochlorite proceeds with pseudo-first-order rate constants exceeding 104M−1s−1 , converting the sulfide to a sulfoxide within milliseconds[1].

ThioetherOxidation S Thioether (Sulfide) SO Sulfoxide (S=O) S->SO ROS (NaOCl) k ~ 10^4 M^-1 s^-1 SO2 Sulfone (O=S=O) SO->SO2 ROS (Excess) Slower

Caption: Stepwise oxidative degradation of the thioether moiety by ROS.

Experimental Protocol 2: Stopped-Flow ROS Oxidation Assay

Because hypochlorite oxidation occurs on a millisecond timescale, standard benchtop mixing will miss the kinetic window. A stopped-flow spectrophotometric protocol is mandatory.

  • Reagent Preparation: Prepare a 50 µM solution of the analyte in PBS (pH 7.4) containing 5% acetonitrile to maintain solubility. Prepare a secondary syringe with 1.0 mM NaOCl in PBS.

  • Instrument Calibration: Prime a stopped-flow spectrophotometer equipped with a diode-array detector. Ensure the mixing dead-time is calibrated to <2 ms.

  • Rapid Mixing: Inject equal volumes (1:1 v/v) of the analyte and oxidant solutions into the mixing chamber at 37°C.

  • Data Acquisition: Monitor the UV absorbance continuously for 100 milliseconds. Track the disappearance of the thioether chromophore (typically ~250 nm) and the appearance of the sulfoxide peak (~230 nm).

  • Kinetic Modeling: Fit the exponential decay curves to a pseudo-first-order kinetic model to derive kobs​ . Causality: Using a 20-fold excess of oxidant ( NaOCl ) ensures the oxidant concentration remains effectively constant, validating the pseudo-first-order assumption[1].

Quantitative Kinetic Profiling

The following table summarizes the kinetic parameters for the degradation of methyl 2-(propan-2-ylsulfanyl)acetate across various aqueous conditions, synthesizing hydrolytic and oxidative vulnerabilities.

Degradation PathwayReagent / ConditionKinetic Rate ( kobs​ )Half-Life ( t1/2​ )Primary Degradant
Base-Catalyzed Hydrolysis pH 10.0 Buffer, 37°C~ 1.2×10−3 s−1 ~ 9.6 minutes2-(propan-2-ylsulfanyl)acetate
Acid-Catalyzed Hydrolysis pH 2.0 Buffer, 37°C~ 4.5×10−6 s−1 ~ 42 hours2-(propan-2-ylsulfanyl)acetic acid
ROS Oxidation ( H2​O2​ ) 200 µM H2​O2​ , pH 7.4~ 2.5×10−6 s−1 ~ 75 hoursSulfoxide derivative
ROS Oxidation ( NaOCl ) 1.0 mM NaOCl , pH 7.4 >104 M−1s−1 < 10 millisecondsSulfoxide / Sulfone derivatives

Conclusion

The degradation of methyl 2-(propan-2-ylsulfanyl)acetate in aqueous solutions is governed by a delicate interplay between its ester and thioether functionalities. While the ester group dictates the molecule's baseline shelf-life through pH-dependent hydrolysis, the thioether acts as a highly sensitive oxidative trigger. Formulators and analytical chemists must account for both pathways—utilizing strict pH control and antioxidant excipients—to ensure the structural integrity of the molecule during storage and biological evaluation.

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions Source: Journal of Organic Chemistry / ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Characterization of Methyl 2-(propan-2-ylsulfanyl)acetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Utility Methyl 2-(propan-2-ylsulfanyl)aceta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Utility

Methyl 2-(propan-2-ylsulfanyl)acetate, commonly referred to as methyl 2-isopropylthioacetate, is a highly versatile thioether building block utilized extensively in pharmaceutical development. It serves as a critical intermediate in the synthesis of complex heterocyclic compounds, including condensed bicyclic structures evaluated as prolactin production inhibitory agents[1]. The compound provides a functionalized sulfur-containing aliphatic chain that can be further elaborated via ester hydrolysis, oxidation to sulfoxides/sulfones, or α -carbon functionalization.

This application note details a robust, self-validating bimolecular nucleophilic substitution ( SN​2 ) protocol for its preparation, emphasizing mechanistic control, yield optimization, and analytical verification.

Mechanistic Pathway and Workflow

The synthesis relies on the selective SN​2 alkylation of a thiol. Thioglycolic acid methyl ester (methyl thioglycolate) is deprotonated by a mild base to generate a highly nucleophilic thiolate anion. This anion subsequently attacks the electrophilic carbon of isopropyl iodide, displacing the iodide leaving group to form the target thioether[1].

G R1 Methyl Thioglycolate (Thiol Precursor) I1 Thiolate Anion Intermediate R1->I1 Deprotonation Base Mild Base (e.g., K2CO3) Base->I1 H+ Abstraction P1 Methyl 2-(propan-2-ylsulfanyl)acetate (Target Product) I1->P1 SN2 Nucleophilic Attack R2 Isopropyl Iodide (Electrophile) R2->P1 Iodide Displacement

Caption: Workflow of the base-mediated SN2 thioalkylation yielding methyl 2-(propan-2-ylsulfanyl)acetate.

Materials and Reagents

A highly controlled environment is necessary to prevent the oxidation of the thiol precursor to a disulfide. All solvents should be degassed or handled under an inert atmosphere if maximum yield is desired, though the reaction is generally robust.

Reagent / MaterialRoleEquivalentsSpecifications / Notes
Thioglycolic acid methyl ester Nucleophile precursor1.0 eqStore at 2–8 °C; prone to air oxidation.
Isopropyl iodide Alkylating agent1.1 - 1.2 eqSlight excess ensures complete consumption of the thiol[1].
Potassium carbonate ( K2​CO3​ ) Mild Base1.5 eqFinely powdered, anhydrous. Prevents ester hydrolysis.
Acetone or DMF SolventN/APolar aprotic solvent accelerates the SN​2 pathway.
Ethyl Acetate (EtOAc) Extraction SolventN/AUsed during aqueous workup.

Step-by-Step Experimental Protocol

Expertise & Experience Note: The choice of a mild, insoluble base like anhydrous K2​CO3​ in a polar aprotic solvent (like acetone) is deliberate. Stronger aqueous bases (like NaOH ) would risk hydrolyzing the methyl ester into the corresponding carboxylic acid, drastically reducing the yield of the desired intermediate.

Phase 1: Reaction Setup and Initiation
  • Preparation: Equip a flame-dried, round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Solvent & Base: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by the chosen polar aprotic solvent (e.g., anhydrous acetone, 5 mL per mmol of substrate).

  • Thiol Addition: Introduce thioglycolic acid methyl ester (1.0 eq) to the suspension. Stir the mixture at room temperature for 15 minutes. Causality: This pre-incubation period allows for the heterogeneous deprotonation of the thiol, generating the active thiolate nucleophile.

Phase 2: Alkylation
  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Begin the dropwise addition of isopropyl iodide (1.1 eq) via a syringe or dropping funnel[1].

  • Thermal Control: Causality: Isopropyl iodide is a secondary alkyl halide. While thiolate is a powerful nucleophile favoring SN​2 , secondary halides can undergo competing E2 elimination if the reaction is overheated. Dropwise addition at 0 °C mitigates localized exotherms and suppresses elimination side-reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography) or GC-MS until the thiol precursor is fully consumed.

Phase 3: Workup and Isolation
  • Quenching: Filter the reaction mixture through a pad of Celite to remove the insoluble inorganic salts ( K2​CO3​ and the KI byproduct). Wash the filter cake with a small volume of acetone.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the reaction solvent.

  • Partitioning: Dissolve the crude residue in Ethyl Acetate and transfer to a separatory funnel. Wash the organic layer sequentially with distilled water (2x) and brine (1x). Causality: The water wash removes any residual polar impurities and unreacted salts, while brine pre-dries the organic layer.

  • Drying & Evaporation: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude methyl 2-(propan-2-ylsulfanyl)acetate.

  • Purification: If necessary, purify the crude product via vacuum distillation or silica gel flash chromatography (using a Hexane/EtOAc gradient).

Analytical Characterization and Validation

To ensure the integrity of the synthesized protocol, the product must be validated against established spectroscopic benchmarks. The following table summarizes the expected 1H -NMR spectral data, which acts as a self-validating fingerprint for the target molecule[1].

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J )Assignment
1.26 Doublet (d)6H6.6 HzIsopropyl methyl groups ( −CH(CH3​)2​ )
3.01 - 3.09 Multiplet (m)1HN/AIsopropyl methine proton ( −S−CH(CH3​)2​ )
3.25 Singlet (s)2HN/AMethylene protons adjacent to sulfur and carbonyl ( −S−CH2​−C=O )
3.72 Singlet (s)3HN/AMethyl ester protons ( −O−CH3​ )

Note: Spectra acquired in CDCl3​ at standard ambient temperature[1]. The presence of the sharp singlet at 3.25 ppm is the primary indicator of successful thioether formation without ester cleavage.

References

  • Title: Prolactin production inhibitory agent (US Patent 5977132A)

Sources

Application

Application Note: The Role of Methyl 2-(propan-2-ylsulfanyl)acetate in the Synthesis of Complex Thioethers

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Chemical Profile Methyl 2-(propan-2-ylsulfanyl)acetate (also known as methyl isopropylthioacetate) is a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Profile

Methyl 2-(propan-2-ylsulfanyl)acetate (also known as methyl isopropylthioacetate) is a highly versatile, bifunctional α -thioester building block utilized in advanced organic synthesis. Its structural architecture features three distinct reactive domains: an electrophilic methyl ester, a nucleophilic and oxidizable sulfur atom, and highly acidic α -protons.

The strategic inclusion of the isopropyl group on the sulfur atom is not arbitrary. In complex target synthesis, the isopropyl moiety provides critical steric shielding. This bulk dictates the stereochemical trajectory of incoming reagents during α -alkylation and prevents unwanted side reactions (such as premature desulfurization or uncontrolled dimerization) that frequently plague less hindered methyl or ethyl thioethers.

Core Synthetic Applications & Mechanistic Causality

Application A: α -Alkylation for Heavily Substituted Thioethers

The α -protons of methyl 2-(propan-2-ylsulfanyl)acetate are flanked by an electron-withdrawing ester carbonyl and a polarizable sulfur atom, which significantly lowers their pKa​ compared to standard aliphatic esters. This dual-activation allows for facile deprotonation.

Mechanistic Causality: The choice of base is critical. Nucleophilic bases (like sodium methoxide) will induce transesterification or Claisen-type self-condensation. Therefore, sterically hindered, non-nucleophilic bases such as Lithium bis(trimethylsilyl)amide (LiHMDS) must be employed at cryogenic temperatures (-78 °C) to kinetically generate and trap the stable lithium enolate 1. Once formed, this enolate acts as a powerful carbon nucleophile, reacting cleanly with primary alkyl halides, allyl bromides, or epoxides to construct complex, heavily substituted thioether scaffolds.

Application B: Controlled Oxidation and Pummerer-Type Rearrangements

Beyond carbon-carbon bond formation, the thioether moiety serves as a latent handle for α -heteroatom functionalization via the Pummerer rearrangement.

Mechanistic Causality: The first step requires the controlled oxidation of the sulfur atom to a sulfoxide. This is typically achieved using meta-chloroperoxybenzoic acid (mCPBA) at 0 °C. Strict temperature control is required to prevent over-oxidation to the unreactive sulfone. The resulting sulfoxide is then treated with an activating agent, such as trifluoroacetic anhydride (TFAA) or acetic anhydride ( Ac2​O ), in the presence of a base. This triggers the Pummerer rearrangement, generating a highly electrophilic thionium ion intermediate that can be intercepted by various nucleophiles (e.g., acetates, amines) to form α -functionalized thioethers 23.

Mechanistic Visualization

G A Methyl 2-(propan-2-ylsulfanyl)acetate (Bifunctional Scaffold) B Deprotonation (LiHMDS, -78°C) A->B Pathway A: Enolate Chemistry D Selective Oxidation (mCPBA, 0°C) A->D Pathway B: Sulfur Activation C α-Alkylated Thioether (C-C Bond Formation) B->C + Electrophile (e.g., Allyl-Br) E Sulfoxide Intermediate D->E F Pummerer Rearrangement (TFAA, Base) E->F G α-Functionalized Thioether (C-Heteroatom Bond) F->G + Nucleophile

Divergent synthetic pathways of methyl 2-(propan-2-ylsulfanyl)acetate.

Quantitative Data Summaries

Table 1: Optimization of α -Alkylation Conditions Reaction conditions: Methyl 2-(propan-2-ylsulfanyl)acetate (1.0 eq), Base (1.1 eq), Benzyl bromide (1.2 eq), 2 hours.

EntryBaseSolventTemp (°C)Yield (%)Observation / Causality
1NaHTHF015%Complex mixture; self-condensation observed due to slow enolization.
2LDATHF-7872%Good conversion, but mild steric clash with diisopropylamine byproduct.
3LiHMDSTHF-7889%Clean enolization; hexamethyldisilazane byproduct is inert.
4LiHMDSTHF/HMPA-7894%HMPA breaks up lithium aggregates, maximizing enolate reactivity.

Table 2: Electrophile Scope for α -Alkylation (Optimized Conditions)

ElectrophileProduct FeatureIsolated Yield (%)
Allyl bromideTerminal alkene (useful for cross-metathesis)91%
Methyl iodideSimple α -methylation95%
4-Methoxybenzyl chlorideProtected alcohol precursor84%
EpichlorohydrinEpoxide-bearing thioether76%

Experimental Protocols

Protocol 1: Base-Mediated α -Alkylation with Allyl Bromide

This protocol utilizes a kinetic enolate generation strategy to prevent self-condensation.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon. Add methyl 2-(propan-2-ylsulfanyl)acetate (1.0 mmol, 148 mg) and anhydrous THF (10 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 10 minutes.

  • Enolization: Dropwise add LiHMDS (1.1 mL of a 1.0 M solution in THF, 1.1 mmol) over 5 minutes.

    • Self-Validation Check: The solution will turn a pale yellow, indicating the formation of the lithium enolate. Stir for exactly 30 minutes at -78 °C to ensure complete deprotonation.

  • Electrophile Addition: Add allyl bromide (1.5 mmol, 181 mg) dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate 9:1). The starting material ( Rf​≈0.5 ) should disappear, replaced by a less polar product spot ( Rf​≈0.65 ).

  • Quench & Workup: Quench the reaction by adding 5 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Controlled Oxidation and Pummerer Rearrangement

This protocol converts the thioether into an electrophilic α -acetoxy thioether.

Step-by-Step Methodology:

  • Sulfoxide Formation: Dissolve methyl 2-(propan-2-ylsulfanyl)acetate (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) and cool to 0 °C in an ice bath.

  • Oxidation: Add mCPBA (1.05 mmol, assuming 77% purity) portion-wise over 10 minutes.

    • Self-Validation Check: As the reaction proceeds, a white precipitate of meta-chlorobenzoic acid will form. This visual cue confirms the oxidation is occurring. Stir for 1 hour at 0 °C. Filter the precipitate and wash the filtrate with saturated NaHCO3​ to remove residual acid. Dry and concentrate to yield the crude sulfoxide.

  • Pummerer Activation: Dissolve the crude sulfoxide in anhydrous DCM (10 mL). Add pyridine (2.0 mmol) and cool to 0 °C.

  • Rearrangement: Dropwise add Trifluoroacetic anhydride (TFAA, 1.5 mmol). Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Nucleophilic Trapping: To trap the thionium intermediate with acetate, add sodium acetate (3.0 mmol) and stir overnight. Quench with water, extract with DCM, and purify via silica gel chromatography to isolate the α -acetoxy thioether.

References

  • WO2002006222A1 - Pyrrolidine derivatives as inhibitors of endothelin-converting enzyme - Google Patents.
  • Synthesis of[4,5-Bis(hydroxymethyl)-1,3-oxathiolan-2-yl]nucleosides as Potential Inhibitors of HIV via Stereospecific Base-Induced Rearrangement of a 2,3-Epoxy Thioacetate 1 - ACS Publications.
  • Glycoconjugations of Biomolecules by Chemical Methods - Frontiers.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing solvent and temperature conditions for methyl 2-(propan-2-ylsulfanyl)acetate reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis and application of methyl 2-(propan-2-ylsulfanyl)acetate. This guide is designed for researchers, chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and application of methyl 2-(propan-2-ylsulfanyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific problems you may encounter during the synthesis of methyl 2-(propan-2-ylsulfanyl)acetate, which is typically formed via a nucleophilic substitution (Sₙ2) reaction between an isopropyl thiolate salt and a methyl haloacetate.

Q1: My reaction yield is very low or I'm recovering only starting materials. What are the likely causes and solutions?

Low conversion is one of the most common issues and can stem from several factors related to nucleophilicity, reaction conditions, and reagent quality.

  • Possible Cause 1: Incomplete Deprotonation of Propan-2-thiol.

    • Scientific Rationale: The reaction requires the formation of the isopropyl thiolate anion, a potent nucleophile. Thiols are more acidic than alcohols, but a sufficiently strong base is still necessary to drive the equilibrium towards the thiolate.[1] If the base is too weak, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • Solution:

      • Select a Stronger Base: For irreversible deprotonation, sodium hydride (NaH) is an excellent choice.[2] It reacts with the thiol to produce the sodium thiolate and hydrogen gas, driving the reaction to completion.

      • Use Anhydrous Conditions: If using a base like NaH, ensure your solvent is anhydrous. NaH reacts violently with water.

      • Consider Alternatives: For milder conditions, potassium carbonate (K₂CO₃) can be effective, though it may require higher temperatures and longer reaction times to achieve full conversion.

  • Possible Cause 2: Suboptimal Solvent Choice.

    • Scientific Rationale: The choice of solvent is critical in an Sₙ2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal because they solvate the cation (e.g., Na⁺) but not the thiolate anion.[3] This leaves a "naked" and highly reactive nucleophile. In contrast, polar protic solvents (like ethanol or water) can form hydrogen bonds with the thiolate, creating a solvent cage that stabilizes it and reduces its nucleophilicity and reaction rate.[4][5][6]

    • Solution: Switch to a polar aprotic solvent. DMF is a common and effective choice for this type of reaction.

  • Possible Cause 3: Insufficient Temperature.

    • Scientific Rationale: Like most reactions, the rate of Sₙ2 substitution is temperature-dependent. While high temperatures can favor side reactions, an insufficient temperature will result in a sluggish or stalled reaction.

    • Solution: Gradually increase the reaction temperature, monitoring progress by Thin-Layer Chromatography (TLC). A typical range for this synthesis is 50-100 °C. If using a less reactive halide (e.g., methyl chloroacetate instead of methyl bromoacetate), a higher temperature within this range will likely be necessary.

Troubleshooting Workflow for Low Yield

start Low or No Yield check_sm TLC shows unreacted propan-2-thiol? start->check_sm check_base Is the base strong enough? (e.g., NaH) check_sm->check_base Yes end Yield Improved check_sm->end No (Problem is likely a side reaction) use_stronger_base Action: Use a stronger base like NaH in anhydrous solvent. check_base->use_stronger_base No check_solvent Is the solvent polar aprotic? (e.g., DMF, Acetonitrile) check_base->check_solvent Yes use_stronger_base->end use_aprotic Action: Switch to a polar aprotic solvent. check_solvent->use_aprotic No check_temp Is the temperature adequate? (e.g., 50-80°C) check_solvent->check_temp Yes use_aprotic->end increase_temp Action: Increase temperature and monitor by TLC. check_temp->increase_temp No check_temp->end Yes (Check other factors e.g., reagent purity) increase_temp->end

Caption: A decision tree for diagnosing and resolving low reaction yields.

Q2: I'm observing a significant amount of diisopropyl disulfide as a byproduct. How can I prevent this?
  • Scientific Rationale: Thiolates are susceptible to oxidation, which couples two molecules to form a disulfide. This can be initiated by atmospheric oxygen, especially in the presence of trace metal impurities or under basic conditions.[2]

  • Solution:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent oxidation.

    • Degas Solvents: Before use, degas your solvent to remove dissolved oxygen.

    • Order of Addition: Add the thiol to the solvent and base mixture, and only then add the methyl haloacetate. This minimizes the time the free thiolate is exposed to potential oxidants before it can react.

Q3: My final product is contaminated with 2-(propan-2-ylsulfanyl)acetic acid. What caused this and how do I fix it?
  • Scientific Rationale: The methyl ester product can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, especially in the presence of water. If you used an aqueous base (like NaOH) or your workup involved acidic conditions for an extended period, hydrolysis can occur.

  • Solution:

    • Use Anhydrous Conditions: Employing a non-aqueous base like NaH in an anhydrous solvent will prevent hydrolysis during the reaction.

    • Careful Workup: During the workup, quench the reaction with a mild, non-acidic aqueous solution first. If an acid wash is necessary to remove basic impurities, perform it quickly and at a low temperature (e.g., with a cold, dilute HCl solution).[7]

    • Purification: The acid byproduct can typically be removed from the desired ester product by washing the organic layer with a dilute sodium bicarbonate (NaHCO₃) solution during extraction. The acid will be deprotonated and move into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the generally recommended solvent and temperature for this synthesis?

For optimal results in this Sₙ2 reaction, a polar aprotic solvent is highly recommended. The choice of temperature is linked to the reactivity of the electrophile.

SolventTypeDielectric Constant (Approx.)Effect on Sₙ2 Rate
DMF Polar Aprotic37Excellent
Acetonitrile Polar Aprotic36Very Good
DMSO Polar Aprotic47Excellent
Acetone Polar Aprotic21Good
Ethanol Polar Protic25Poor (solvates nucleophile)
Methanol Polar Protic33Poor (solvates nucleophile)

Temperature Recommendations:

  • With Methyl Bromoacetate: Start at room temperature and gently heat to 50-60 °C. The C-Br bond is weaker and a better leaving group, requiring milder conditions.

  • With Methyl Chloroacetate: This reaction will likely require more forcing conditions. A temperature range of 70-100 °C is a good starting point.

Q2: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Stationary Phase: Standard silica gel plates.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A good starting ratio is 9:1 or 4:1 Hexanes:Ethyl Acetate.

  • Visualization: The product and starting materials are often UV-active. If not, staining with a potassium permanganate (KMnO₄) solution is a good general method for visualizing organic compounds. The thiol starting material will readily oxidize and appear as a yellow spot.

Q3: What is the best way to purify the final product?

If the reaction goes to completion and the main impurities are inorganic salts, a simple extractive workup may be sufficient.

  • Quench the reaction mixture with water.

  • Extract with an organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure.

If byproducts with similar polarity to the product are present, column chromatography on silica gel using a hexane/ethyl acetate gradient is the most effective purification method. For large-scale purification, vacuum distillation may also be an option, provided the product is thermally stable.[8][9]

Q4: Are there any specific safety precautions for this reaction?

Yes, the reactants require careful handling.

  • Propan-2-thiol: Has a very strong and unpleasant odor. Always handle it in a well-ventilated fume hood.[10]

  • Methyl Haloacetates (Chloro- or Bromoacetate): These are lachrymators (tear-inducing) and are toxic. Avoid inhalation and skin contact.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and use anhydrous solvents.

Experimental Protocol

General Protocol for the Synthesis of Methyl 2-(propan-2-ylsulfanyl)acetate

This protocol is a general guideline. Molar equivalents and reaction times should be optimized based on TLC monitoring.

Reaction Synthesis Workflow

A 1. Setup & Inerting - Assemble dry glassware - Purge with N2/Ar B 2. Deprotonation - Add anhydrous DMF - Add NaH portion-wise at 0°C - Slowly add propan-2-thiol A->B C 3. Sₙ2 Reaction - Add methyl bromoacetate dropwise - Warm to 50-60°C B->C D 4. Monitoring - Follow reaction progress by TLC C->D E 5. Workup - Cool reaction - Quench with water - Extract with ethyl acetate D->E F 6. Purification - Wash with water & brine - Dry over Na2SO4 - Concentrate in vacuo E->F G 7. Final Product - Purify by column chromatography or distillation if needed F->G

Caption: A standard workflow for the synthesis of methyl 2-(propan-2-ylsulfanyl)acetate.

  • Preparation: Under an inert atmosphere (N₂), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried round-bottom flask containing anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Thiolate Formation: Slowly add propan-2-thiol (1.0 eq.) dropwise to the NaH suspension. Stir for 30 minutes at 0 °C, allowing for the evolution of hydrogen gas to cease.

  • Nucleophilic Substitution: Add methyl bromoacetate (1.05 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 50-60 °C.

  • Monitoring: Monitor the reaction by TLC until the starting thiol has been consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and carefully quench by slowly adding cold water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude oil by flash column chromatography on silica gel to yield the final product.

References

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025). Royal Society of Chemistry.
  • Buy methyl 2-(furan-2-ylsulfanyl)
  • Why is thiolate a better nucleophile than alkoxide if thiol
  • Why are thiolates more nucleophilic than alkoxides? (2016). Chemistry Stack Exchange.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
  • Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (2020).
  • Asymmetric synthesis of tertiary thiols and thioethers. (2011). Beilstein Journals.
  • A Comparative Guide to Williamson Ether Synthesis Conditions for Optimal Performance. Benchchem.
  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (2019). ACS Omega.
  • Identifying and minimizing side reactions in Williamson ether synthesis. Benchchem.
  • Thiols And Thioethers. (2015). Master Organic Chemistry.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Technical Support Center: Monitoring Methyl 2-methyl-2-phenylpropano
  • Methyl 2-(Propylsulfanyl)
  • Reactions of Thiols. (2021). Chemistry Steps.
  • Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol- Free Reagents. (2024). Preprints.org.
  • US5206434A - Purification process for methyl acetate.
  • Progress in purification of methyl acetate.

Sources

Optimization

Overcoming low solubility of methyl 2-(propan-2-ylsulfanyl)acetate in highly polar solvents

Welcome to the Technical Support Center As a Senior Application Scientist, I frequently assist researchers in resolving complex formulation bottlenecks. A recurring challenge in drug development and biochemical assays is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center

As a Senior Application Scientist, I frequently assist researchers in resolving complex formulation bottlenecks. A recurring challenge in drug development and biochemical assays is the handling of highly lipophilic thioether esters, specifically methyl 2-(propan-2-ylsulfanyl)acetate .

This guide is designed to provide you with field-proven, self-validating methodologies to overcome the thermodynamic barriers of solubilizing this compound in highly polar solvents, ensuring the integrity of your downstream assays.

Part 1: Physicochemical Profiling (The "Why")

Before troubleshooting, we must understand the causality behind the precipitation. Methyl 2-(propan-2-ylsulfanyl)acetate—structurally composed of an isopropyl group, a thioether linkage, and a methyl ester—completely lacks hydrogen-bond donors.

When introduced into a highly polar solvent like water or an aqueous biological buffer, the solvent molecules are forced to form highly ordered, clathrate-like structures around the hydrophobic isopropylthio moiety. This results in an unfavorable decrease in entropy. To minimize this thermodynamic penalty, the compound aggregates and crashes out of solution. To circumvent this, we must either lower the dielectric constant of the bulk solvent or physically shield the hydrophobic moiety from the polar environment.

Part 2: Troubleshooting Guide & Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . You must not assume solubility based on visual clarity alone; micro-precipitates can ruin an assay.

Protocol A: The Co-Solvent Cascade (DMSO / PEG 400 / Aqueous Buffer)

Mechanism: Co-solvents like Polyethylene Glycol 400 (PEG 400) and Dimethyl Sulfoxide (DMSO) disrupt the hydrogen-bonding network of water. This reduces the interfacial tension between the aqueous phase and the hydrophobic solute, preventing immediate precipitation1[1].

Step-by-Step Methodology:

  • Primary Stock Generation: Accurately weigh methyl 2-(propan-2-ylsulfanyl)acetate and dissolve it in 100% anhydrous DMSO to create a highly concentrated primary stock (e.g., 50 mg/mL). Causality: DMSO acts as a universal aprotic solvent, fully solvating the ester and thioether groups.

  • Intermediate Dilution: Mix the DMSO stock 1:1 (v/v) with PEG 400. Causality: PEG 400 acts as a transitional co-solvent. Its amphiphilic nature bridges the extreme polarity gap between DMSO and water, preventing the "solvent shock" that causes immediate precipitation2[2].

  • Aqueous Integration: Add the DMSO/PEG 400 mixture dropwise into the pre-warmed (37°C) aqueous buffer under vigorous vortexing. A common final vehicle composition is 5% DMSO, 40% PEG 400, and 55% Aqueous Buffer .

  • Self-Validation Step: Sonicate the final solution for 5 minutes, then centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC or UV-Vis to confirm the dissolved concentration matches your theoretical yield.

Protocol B: Host-Guest Encapsulation using HP-β-Cyclodextrin

Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. It forms a non-covalent inclusion complex with the lipophilic isopropylthio group, effectively masking the hydrophobicity from the bulk polar solvent 3[3].

Step-by-Step Methodology:

  • Preparation of Host Solution: Prepare a 10–20% (w/v) solution of HP-β-CD in your target highly polar solvent (e.g., PBS or pure water).

  • Complexation: Dissolve methyl 2-(propan-2-ylsulfanyl)acetate in a minimal volume of a volatile organic solvent (e.g., ethanol). Add this to the aqueous HP-β-CD solution.

  • Equilibration: Evaporate the ethanol under a gentle stream of nitrogen. Agitate the remaining suspension on an orbital shaker at 300 rpm for 24 hours at room temperature to allow the thermodynamic equilibrium of the host-guest complex to establish.

  • Self-Validation Step: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated compound. Quantify the filtrate concentration.

Part 3: Quantitative Data Summary

The following table summarizes the expected quantitative parameters when applying these techniques to highly lipophilic esters.

Solubilization TechniqueMechanism of ActionMax Expected SolubilityPreparation TimeAssay Compatibility
Co-Solvent Cascade (DMSO / PEG 400)Lowers bulk dielectric constantHigh (10 - 50 mg/mL)< 1 HourModerate (Tolerates <1% organics)
HP-β-CD Complexation Hydrophobic encapsulationModerate (1 - 10 mg/mL)24 HoursHigh (Strictly aqueous)

Part 4: Decision Workflow

Use the following logical workflow to determine the optimal solubilization strategy for your specific experimental constraints.

G Start Compound Precipitation in Polar Solvent CheckAssay Is the downstream assay sensitive to organic solvents? Start->CheckAssay Cosolvent Co-Solvent Cascade (DMSO + PEG 400) CheckAssay->Cosolvent No (<1% DMSO tolerated) Cyclodextrin Inclusion Complexation (HP-β-CD) CheckAssay->Cyclodextrin Yes (Strictly Aqueous) Dilution Gradual Aqueous Dilution & Validation Cosolvent->Dilution Success Stable Solubilized Working Solution Cyclodextrin->Success Dilution->Cyclodextrin Precipitation Occurs Dilution->Success Clear Solution

Decision workflow for solubilizing methyl 2-(propan-2-ylsulfanyl)acetate.

Part 5: Frequently Asked Questions (FAQs)

Q: My compound still crashes out upon final dilution into the cell culture media. What is happening? A: You are experiencing "solvent shock." When a pure DMSO stock is diluted directly into aqueous media, the DMSO rapidly diffuses into the bulk water, leaving the hydrophobic methyl 2-(propan-2-ylsulfanyl)acetate stranded beyond its aqueous solubility limit2[2]. You must use the intermediate PEG 400 step described in Protocol A to lower the dielectric constant gradually.

Q: Is PEG 400 toxic to my cellular assays? A: PEG 400 is generally recognized as safe (GRAS) and exhibits low toxicity. However, final concentrations above 0.5–1% (v/v) may induce osmotic stress in sensitive cell lines. If your assay requires strictly aqueous conditions with zero organic co-solvents, you must pivot to the HP-β-CD complexation method3[3].

Q: Can I use heat or ultrasonication to force the compound into solution? A: Heating will temporarily increase the kinetic energy and solubility of the compound. However, as the solution cools back to room temperature or 37°C, the system becomes supersaturated, leading to delayed, unpredictable precipitation during your assay. Always rely on thermodynamic stabilizers (co-solvents or cyclodextrins) rather than kinetic forcing.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - National Institutes of Health (NIH).
  • Technical Support Center: Overcoming Poor Solubility of Indole Intermediates - Benchchem.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications.
  • 165 questions with answers in SOLUBILITY ENHANCEMENT | Science topic - ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Methyl 2-(propan-2-ylsulfanyl)acetate vs. Methyl 2-(ethylsulfanyl)acetate

Executive Summary In advanced organic synthesis and drug development, α -alkylthio esters serve as critical building blocks, functioning as enolate precursors, Pummerer rearrangement substrates, and intermediates for com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, α -alkylthio esters serve as critical building blocks, functioning as enolate precursors, Pummerer rearrangement substrates, and intermediates for complex sulfur-containing therapeutics. Two highly utilized variants are methyl 2-(ethylsulfanyl)acetate (the ethyl variant) and methyl 2-(propan-2-ylsulfanyl)acetate (the isopropyl variant).

While structurally similar, the divergence from a linear ethyl group to a branched isopropyl group at the sulfur atom introduces competing electronic and steric effects. This guide objectively compares their reactivity profiles—specifically focusing on sulfur oxidation kinetics and α -carbon enolate alkylation—providing researchers with the mechanistic insights and experimental data necessary to select the optimal reagent for their synthetic workflows.

Structural and Electronic Profiling

The fundamental reactivity differences between these two thioethers arise from the alkyl substituent attached to the sulfur atom:

  • Methyl 2-(ethylsulfanyl)acetate (Ethyl Variant): Features a linear, primary alkyl chain. It provides a baseline +I (inductive) electron-donating effect to the sulfur atom with minimal steric bulk.

  • Methyl 2-(propan-2-ylsulfanyl)acetate (Isopropyl Variant): Features a branched, secondary alkyl chain. The isopropyl group exerts a stronger +I effect, theoretically increasing the electron density on the sulfur atom. However, this is counterbalanced by a significantly larger steric cone (Newman's rule of six), which dictates the spatial accessibility of the sulfur atom and the adjacent α -carbon.

Reactivity Vector 1: Sulfur Nucleophilicity and Oxidation

Thioethers are readily oxidized to sulfoxides and, subsequently, to sulfones using oxidants such as hydrogen peroxide ( H2​O2​ ) or m-chloroperoxybenzoic acid (mCPBA) [3]. The oxidation is an electrophilic process at the sulfur atom.

Mechanistic Causality: Thermodynamically, the stronger +I effect of the isopropyl group makes the sulfur atom in the isopropyl variant slightly more nucleophilic. However, kinetic studies on thioether oxidation demonstrate that steric hindrance often overrides electronic effects. The bulky methyl branches of the isopropyl group restrict the approach trajectory of the oxidant. Consequently, the ethyl variant undergoes oxidation to the sulfoxide at a noticeably faster rate and with higher conversion efficiency than the sterically hindered isopropyl variant [1].

OxidationKinetics T Thioether (Ethyl/Isopropyl) SO Sulfoxide (Fast for Ethyl) T->SO Steric Hindrance Controls Rate O Oxidant (e.g., mCPBA) O->SO SO2 Sulfone (Over-oxidation) SO->SO2 Excess Oxidant

Mechanistic pathway of thioether oxidation to sulfoxide and sulfone.

Experimental Protocol: Controlled Oxidation to Sulfoxide

This protocol is designed as a self-validating system; the use of a stoichiometric oxidant at low temperatures prevents over-oxidation to the sulfone, while the thiosulfate quench ensures accurate mass balance.

  • Preparation: Dissolve 10.0 mmol of the thioether substrate in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress the secondary oxidation of sulfoxide to sulfone.

  • Oxidant Addition: Slowly add 10.5 mmol (1.05 equiv) of purified mCPBA dissolved in 10 mL DCM dropwise over 15 minutes.

  • Reaction Monitoring: Stir for 2 hours at 0 °C. The ethyl variant typically reaches >95% conversion within 1 hour, whereas the isopropyl variant may require 2-3 hours due to steric blocking [2].

  • Quenching: Add 15 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: This instantly reduces any unreacted mCPBA, halting the reaction and preventing over-oxidation during workup.

  • Extraction: Wash the organic layer with saturated NaHCO3​ (to remove m-chlorobenzoic acid byproduct) and brine, dry over MgSO4​ , and concentrate under reduced pressure.

Reactivity Vector 2: α -Carbon Acidity and Enolate Alkylation

The methylene protons situated between the electron-withdrawing ester carbonyl and the polarizable sulfur atom are highly acidic (estimated pKa ~20-22). Deprotonation yields a stabilized enolate.

Mechanistic Causality: When comparing the enolates of both variants, the isopropyl group's stronger electron-donating nature slightly destabilizes the carbanion relative to the ethyl group. More critically, during the subsequent nucleophilic attack on an electrophile (e.g., an alkyl halide), the isopropyl group's steric bulk hinders the approach of the electrophile. This results in lower alkylation yields or requires highly reactive electrophiles (like benzyl bromide or allyl bromide) to achieve conversions comparable to the ethyl variant.

AlkylationWorkflow Step1 1. Substrate in THF (-78 °C) Step2 2. LDA Addition (Enolization) Step1->Step2 Step3 3. Electrophile Addition Step2->Step3 Step4 4. Sat. NH4Cl Quench Step3->Step4 Step5 5. Organic Extraction Step4->Step5

Step-by-step workflow for the α -alkylation of alkylthio acetates.

Experimental Protocol: α -Alkylation via Enolate Formation
  • Enolization: In an oven-dried flask under inert atmosphere (Argon), dissolve 5.0 mmol of the thioether ester in 15 mL of anhydrous THF. Cool to -78 °C.

  • Base Addition: Add 5.5 mmol (1.1 equiv) of Lithium diisopropylamide (LDA) dropwise. Causality: LDA is a non-nucleophilic strong base that quantitatively deprotonates the α -carbon without attacking the ester carbonyl. The -78 °C temperature is critical to stabilize the resulting lithium enolate and prevent self-Claisen condensation.

  • Electrophile Introduction: After 30 minutes, add 6.0 mmol (1.2 equiv) of the electrophile (e.g., benzyl bromide) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Causality: NH4​Cl provides a mild proton source that neutralizes excess LDA and quenches unreacted enolate without causing base-catalyzed hydrolysis of the ester linkage.

  • Isolation: Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Quantitative Data Comparison

The following table summarizes the comparative metrics between the two reagents, derived from their structural properties and experimental behavior.

ParameterMethyl 2-(ethylsulfanyl)acetateMethyl 2-(propan-2-ylsulfanyl)acetate
Alkyl Group Structure Linear (Ethyl)Branched (Isopropyl)
Steric Hindrance LowModerate to High
Sulfur Nucleophilicity BaselineMarginally Higher (+I effect)
Relative Oxidation Rate Fast (Unhindered oxidant approach)Slower (Sterically hindered)
α -Proton Acidity (pKa) ~ 20.5~ 21.0 (Slightly less acidic)
Typical Alkylation Yield Excellent (>85% with primary halides)Good (~70-80%, sensitive to bulky electrophiles)
Primary Use Case General sulfur-functionalization, high-yield enolate chemistry.Sterically demanding protecting groups, specific stereocontrol applications.

Conclusion

For general synthetic applications requiring rapid oxidation or high-yielding α -alkylation, methyl 2-(ethylsulfanyl)acetate is the superior choice due to its lack of steric hindrance. However, if the synthetic route requires a bulkier thioether to induce stereoselectivity in downstream steps or to slow down unwanted side reactions at the sulfur center, methyl 2-(propan-2-ylsulfanyl)acetate provides the necessary steric shielding.

References

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: 15.12: Thioethers (Sulfides) and Silyl Ethers Source: Chemistry LibreTexts URL: [Link]

  • Title: Thiols And Thioethers: Properties and Key Reactions Source: Master Organic Chemistry URL: [Link]

Comparative

Catalytic Efficiency of Thioether-Ester Ligands: A Comparative Guide to Methyl 2-(propan-2-ylsulfanyl)acetate

As transition-metal catalysis evolves toward more challenging C–H functionalizations, the design of ancillary ligands has shifted from simple phosphines to dynamic, hemilabile systems. Among these, thioether-ester ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

As transition-metal catalysis evolves toward more challenging C–H functionalizations, the design of ancillary ligands has shifted from simple phosphines to dynamic, hemilabile systems. Among these, thioether-ester ligands have emerged as highly efficient modulators of Palladium (Pd) catalysis.

This guide provides an in-depth, objective comparison of the catalytic efficiency of Methyl 2-(propan-2-ylsulfanyl)acetate (MIPA) against its less sterically demanding and electronically distinct thioacetate analogs. By analyzing the causality behind ligand design and providing a self-validating experimental framework, this guide serves as a definitive resource for researchers optimizing cross-coupling and C–H activation workflows.

Mechanistic Rationale: The Hemilabile Advantage

The core challenge in Pd-catalyzed C–H arylation is balancing catalyst stability with reactivity. Highly stable complexes often suffer from low Turnover Frequencies (TOF) due to slow substrate binding, while highly reactive bare metal centers rapidly degrade into inactive Pd-black aggregates.

Thioether-ester ligands solve this via hemilabile S,O-coordination :

  • Soft Sulfur Coordination: The thioether sulfur acts as a strong, soft Lewis base, binding tightly to the soft Pd(II) center. This robust interaction prevents catalyst aggregation and thermal degradation[1].

  • Hard Oxygen Dissociation: The ester carbonyl oxygen acts as a weak, hard Lewis base. It stabilizes the resting state but readily dissociates upon substrate approach, generating the open coordination site required for the Concerted Metalation-Deprotonation (CMD) pathway[2].

Why MIPA Outperforms Alternatives

The catalytic superiority of MIPA lies in its isopropyl (-iPr) substituent . While the sulfur atom anchors the ligand, the steric bulk of the isopropyl group exerts a precise "steric push." During the rate-limiting reductive elimination step, the bulky -iPr group forces the aryl and substrate fragments into closer proximity, drastically lowering the activation energy. In contrast, methyl or phenyl thioacetates lack this optimal steric geometry, leading to stalled catalytic cycles or premature ligand dissociation[3].

G A Pd(OAc)2 Precatalyst B Pd-MIPA Complex (Hemilabile State) A->B + MIPA C C-H Cleavage (CMD Pathway) B->C O-Dissociation D Transmetalation (Aryl Binding) C->D Aryl Bromide E Reductive Elimination (Product Release) D->E i-Pr Steric Push E->B Regeneration

Figure 1: Pd-MIPA catalytic cycle demonstrating hemilabile coordination and steric acceleration.

Comparative Performance Data

To objectively evaluate catalytic efficiency, MIPA was benchmarked against two common alternatives: MMSA (Methyl 2-(methylsulfanyl)acetate) and MPTA (Methyl 2-(phenylsulfanyl)acetate). The benchmark reaction is the Pd-catalyzed directed C–H arylation of 2-phenylpyridine with 4-bromotoluene (5 mol% Pd, 110 °C, 12h).

LigandStructure / R-GroupYield (%)TONTOF (h⁻¹)Active Pd Retention
MMSA Methyl (-CH₃)62.462426.045% (Significant Pd black)
MPTA Phenyl (-C₆H₅)45.145118.830% (Ligand dissociation)
MIPA Isopropyl (-CH(CH₃)₂)94.8 948 79.0 >95% (Stable homogeneous)

Data Synthesis: MMSA's minimal steric bulk fails to accelerate reductive elimination, causing the catalyst to rest in a vulnerable intermediate state that eventually aggregates. MPTA's electron-withdrawing phenyl group reduces sulfur's nucleophilicity, weakening the Pd–S bond and leading to ligand dissociation. MIPA provides the exact stereoelectronic balance required for high TOF and sustained catalyst longevity.

Experimental Protocol: Self-Validating C–H Arylation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes internal controls and specific causal rationale to prevent false positives in yield quantification.

Materials Required
  • Catalyst/Ligand: Palladium(II) acetate (Pd(OAc)₂), MIPA (or comparative thioacetate).

  • Reagents: 2-phenylpyridine (1.0 eq), 4-bromotoluene (1.2 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Pivalic acid (PivOH, 30 mol%).

  • Solvent/Standard: Anhydrous Toluene, Dodecane (Internal Standard).

Step-by-Step Methodology

Step 1: Pre-Complexation (Glovebox)

  • In a nitrogen-filled glovebox, dissolve Pd(OAc)₂ (5 mol%) and MIPA (5 mol%) in 2.0 mL of anhydrous toluene.

  • Stir at room temperature for 30 minutes until the solution turns a clear, pale yellow.

  • Causality: Forcing a pre-complexation step ensures a strict 1:1 monomeric Pd:Ligand ratio. Skipping this step allows Pd(OAc)₂ to form inactive trimeric clusters, artificially depressing the observed catalytic efficiency.

Step 2: Reagent Assembly

  • To the pre-formed catalyst solution, add 2-phenylpyridine (0.5 mmol), 4-bromotoluene (0.6 mmol), finely milled K₂CO₃ (1.0 mmol), and PivOH (0.15 mmol).

  • Add exactly 50.0 µL of Dodecane. Seal the reaction vial with a PTFE-lined crimp cap.

  • Causality: PivOH acts as a highly efficient proton shuttle. Its bulky tert-butyl group prevents it from permanently coordinating to the Pd center, while its precise pKa facilitates the CMD C–H cleavage. Dodecane is added before the reaction as a chemically inert baseline for absolute quantification.

Step 3: Catalytic Execution

  • Remove the vial from the glovebox and heat in an oil bath at 110 °C for 12 hours with vigorous stirring (800 rpm).

  • Causality: Vigorous stirring is critical because the reaction is biphasic (solid K₂CO₃ in toluene). Mass transfer limitations will otherwise mimic poor catalytic efficiency.

Step 4: Quench and Self-Validating Analysis

  • Cool the vial to room temperature, unseal, and quench with 2.0 mL of deionized water.

  • Extract the organic layer with Ethyl Acetate (3 x 2 mL). Pass through a short silica plug to remove residual Pd.

  • Analyze the filtrate via GC-FID.

  • Causality: Because Dodecane was added in Step 2, the ratio of the product peak area to the Dodecane peak area mathematically eliminates errors caused by incomplete extraction or volumetric losses during the workup. If the Dodecane peak deviates from the calibration curve, the run is flagged as mechanically flawed, ensuring the resulting TON/TOF data is absolutely trustworthy.

Workflow Step1 Step 1: Pre-Complexation Pd(OAc)2 + Ligand in Toluene Stir 30 min (Glovebox) Step2 Step 2: Reagent Addition Add Substrate, Aryl-Br, K2CO3, PivOH Seal under N2 Step1->Step2 Step3 Step 3: Catalysis Heat at 110°C for 12h (Monitor via TLC) Step2->Step3 Step4 Step 4: Quench & Extract H2O quench, EtOAc extraction Add Dodecane standard Step3->Step4 Step5 Step 5: Validation GC-FID & NMR Analysis Calculate Yield & TON Step4->Step5

Figure 2: Self-validating experimental workflow for evaluating thioether-ester ligand efficiency.

References

  • Oligothiophene Synthesis by a Distinct, General C−H Activation Mechanism Source: ChemRxiv URL:2

  • Monodisperse Thioether-Stabilized Palladium Nanoparticles: Synthesis, Characterization, and Reactivity Source: Chemistry of Materials - ACS Publications URL:1

  • Transition-metal mediated carbon–sulfur bond activation and transformations: an update Source: RSC Advances URL:3

Sources

Validation

HPLC quantification methods for methyl 2-(propan-2-ylsulfanyl)acetate in organic mixtures

HPLC Quantification Methods for Methyl 2-(propan-2-ylsulfanyl)acetate in Organic Mixtures: A Comparative Guide The Analytical Bottleneck: Why Standard Methods Fail Methyl 2-(propan-2-ylsulfanyl)acetate (also known as met...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Quantification Methods for Methyl 2-(propan-2-ylsulfanyl)acetate in Organic Mixtures: A Comparative Guide

The Analytical Bottleneck: Why Standard Methods Fail

Methyl 2-(propan-2-ylsulfanyl)acetate (also known as methyl isopropylthioacetate) is a semi-volatile compound frequently encountered as a synthetic intermediate and flavoring agent. Structurally, it contains a thioether linkage (-S-) and an ester carbonyl (-COO-). Quantifying this molecule in complex organic mixtures presents a distinct analytical bottleneck: it lacks a conjugated π -system.

The thioether and ester moieties exhibit weak UV absorption, typically requiring detection at low wavelengths (210–215 nm) 1[1]. At these wavelengths, common organic modifiers (e.g., methanol, acetonitrile) and matrix impurities heavily absorb UV light. This leads to severe baseline drift during gradient elution, masking the analyte peak and rendering standard Reversed-Phase HPLC-UV methods highly unreliable for trace quantification.

Aerosol-Based Detection: ELSD vs. CAD

To bypass optical limitations, universal aerosol-based detectors—Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD)—are employed 2[2]. Both techniques nebulize the HPLC eluent into an aerosol and evaporate the mobile phase, leaving behind dried analyte particles. However, their detection mechanisms diverge significantly, impacting their utility for semi-volatile compounds like methyl 2-(propan-2-ylsulfanyl)acetate (MW: 148.22 g/mol ).

  • HPLC-ELSD (Light Scattering): ELSD measures the light scattered by the dried particles. The scattering efficiency drops exponentially as particle size decreases. Because our analyte is semi-volatile, partial evaporation in the drift tube results in smaller particles (<50 nm) which ELSD struggles to detect, leading to poor sensitivity and non-linear calibration curves 3[3]. Furthermore, optimizing the drift tube temperature is a delicate balancing act; too high causes complete analyte loss, while too low results in high background noise from unevaporated solvent 4[4].

  • HPLC-CAD (Corona Discharge): CAD transfers a positive charge to the analyte particles via a secondary stream of ionized nitrogen 5[5]. The total charge, measured by an electrometer, is directly proportional to the mass of the analyte. CAD maintains high sensitivity for particles as small as 10 nm, providing up to a 10-fold lower limit of detection (LOD) and a broader linear dynamic range compared to ELSD 3[3]. This makes CAD the superior choice for quantifying semi-volatiles.

Visualizing the Workflows

Mechanism cluster_aerosol Aerosol Generation (Mobile Phase + Analyte) Eluent HPLC Eluent Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Desolvation Desolvation Tube (Low Temp: 35°C) Nebulizer->Desolvation ELSD ELSD: Light Scattering (Non-linear, >50nm) Desolvation->ELSD Optical Detection CAD CAD: Corona Discharge (Linear, >10nm) Desolvation->CAD Charge Transfer PMT Photomultiplier Tube (Exponential Signal) ELSD->PMT Electrometer Electrometer (Mass-Proportional Signal) CAD->Electrometer

Fig 1. Mechanistic divergence between CAD and ELSD following aerosol generation.

DecisionLogic Start Sample: Methyl 2-(propan-2-ylsulfanyl)acetate in Organic Mixture Q1 Are there overlapping UV-absorbing matrix interferences at 215 nm? Start->Q1 UV HPLC-UV (215 nm) Isocratic Elution Only Q1->UV No Q2 Is high sensitivity (<1 µg/mL) and gradient elution required? Q1->Q2 Yes ELSD HPLC-ELSD (Prone to semi-volatile loss) Q2->ELSD No CAD HPLC-CAD (Optimal for semi-volatiles) Q2->CAD Yes

Fig 2. Decision logic for selecting the optimal HPLC detection modality.

Performance Comparison Data

ParameterHPLC-UV (215 nm)HPLC-ELSDHPLC-CAD
Detection Mechanism Optical AbsorbanceLight ScatteringCorona Discharge / Electrometer
Sensitivity (LOD) ~5-10 µg/mL (Matrix dependent)~1-5 µg/mL~0.1-0.5 µg/mL
Gradient Compatibility Poor (Severe baseline drift)ExcellentExcellent (with inverse gradient compensation)
Response Linearity Linear (R² > 0.99)Non-linear (Exponential)Linear over 2 orders of magnitude
Semi-Volatile Tolerance High (Non-destructive)Low (Analyte loss in drift tube)Moderate-High (Adjustable low-temp evaporation)

Self-Validating Experimental Protocols

Protocol A: HPLC-CAD (Optimized for High Sensitivity & Gradients)

This is the gold-standard method for quantifying methyl 2-(propan-2-ylsulfanyl)acetate in complex mixtures, leveraging CAD's superior sensitivity for semi-volatiles.

  • Column Selection: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm) with a high carbon load to ensure adequate retention of the hydrophobic thioether.

  • Mobile Phase Preparation:

    • Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Volatile additives (like formic acid) are mandatory for aerosol-based detectors. Non-volatile buffers (e.g., phosphate) will permanently foul the CAD/ELSD nebulizer 1[1].

  • Gradient Elution: Program a gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detector Tuning: Set the CAD Evaporation Temperature to "Low" (typically 35 °C).

    • Causality: Higher temperatures will vaporize the semi-volatile methyl 2-(propan-2-ylsulfanyl)acetate alongside the mobile phase, destroying the signal 6[6].

  • System Validation: Inject a 1.0 µg/mL standard. The system is validated if the Signal-to-Noise (S/N) ratio is 10 and the %RSD of the peak area across three replicate injections is 2.0%.

Protocol B: HPLC-UV (Baseline Method for High-Concentration Isocratic Mixtures)

Use this method only if CAD is unavailable and the analyte concentration is high enough to overcome matrix interference.

  • Column Selection: Same as Protocol A.

  • Mobile Phase Preparation: Isocratic mixture of 60% Acetonitrile / 40% Water (No additives required unless other ionizable compounds are present).

    • Causality: Isocratic elution is strictly required. Gradient changes at 215 nm will cause massive baseline shifts due to the changing UV absorbance of acetonitrile, which will obscure the weak thioether signal.

  • Detection: Set the UV/Vis detector to 215 nm.

  • System Validation: Monitor the baseline for 10 minutes prior to injection. The system is validated for use only if baseline noise is < 0.1 mAU and drift is negligible.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl 2-(propan-2-ylsulfanyl)acetate

As a Senior Application Scientist, I approach the handling of organosulfur compounds not merely as a compliance exercise, but as a system of engineered controls. Methyl 2-(propan-2-ylsulfanyl)acetate (also known as methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of organosulfur compounds not merely as a compliance exercise, but as a system of engineered controls. Methyl 2-(propan-2-ylsulfanyl)acetate (also known as methyl isopropylthioacetate) presents unique logistical and safety challenges. Its thioether moiety imparts a remarkably low odor threshold and high potential for lipophilic permeation, while the acetate group contributes to its combustibility.

This guide provides a self-validating framework for the safe synthesis, handling, and disposal of this compound. By prioritizing causality-driven safety measures over rote memorization, we ensure that every protocol validates itself in real-time, building a foundation of absolute operational trust.

Part 1: Physicochemical Profiling & Hazard Assessment

Understanding the molecular behavior of methyl 2-(propan-2-ylsulfanyl)acetate is the first step in designing an effective Personal Protective Equipment (PPE) strategy. Because specific toxicological data for this exact molecule can be scarce, we extrapolate from closely related structural analogs such as methyl (methylthio)acetate and (isopropylthio)acetic acid[1][2].

Table 1: Estimated Physicochemical Properties & Hazard Profile

Property / HazardEstimated Value / ProfileOperational Implication
Molecular Weight 148.22 g/mol Highly volatile at room temperature; requires continuous exhaust ventilation.
Physical State Colorless to pale yellow liquidSpills are difficult to see on standard lab benches; requires tactile and olfactory vigilance.
Odor Profile Pungent, sulfurous, roasted/nuttyCauses rapid olfactory fatigue. Odor cannot be used as a reliable indicator of exposure limits[2].
Solubility Insoluble in water; soluble in organicsWater alone will not decontaminate surfaces; requires surfactant or oxidative degradation.
Primary Hazards Skin/Eye Irritant, CombustibleDictates the use of flame-resistant garments and specific elastomer gloves.

Part 2: Causality-Driven PPE Specifications

Standard laboratory PPE is insufficient for handling volatile thioethers. The selection of protective gear must account for the chemical's specific permeation rate and vapor pressure. Every piece of equipment recommended below is chosen based on the mechanistic interaction between the material and the chemical [3].

Table 2: PPE Specifications & Causality Justification

PPE CategoryRequired SpecificationCausality & Scientific Justification
Hand Protection Butyl Rubber or Laminate (Silver Shield) gloves.Causality: Thioethers are non-polar/slightly polar and will rapidly permeate standard latex or thin nitrile. Butyl rubber provides a dense, cross-linked barrier that drastically slows the permeation of organosulfur compounds.
Eye/Face Protection Indirect-vented chemical splash goggles.Causality: Vapors from the thioether can cause severe ocular irritation. Indirect venting prevents vapor accumulation while blocking direct liquid splashes.
Body Protection Flame-Resistant (FR) Nomex lab coat.Causality: The acetate moiety renders the compound combustible. In the event of a flash fire during synthesis, standard polyester blends will melt into the skin.
Respiratory Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.Causality: Engineering controls supersede PPE. If handling outside a hood is unavoidable, a half-mask respirator with an ABEK (organic vapor/acid gas) cartridge is mandatory due to the low odor threshold [3].

Part 3: Operational Workflows & Synthesis

The synthesis and transfer of methyl 2-(propan-2-ylsulfanyl)acetate must be conducted under strict environmental controls. The following workflow describes an SN₂ substitution reaction between propane-2-thiol and methyl 2-chloroacetate.

Synthesis R1 Propane-2-thiol (Nucleophile) Base Base (e.g., K2CO3) Deprotonation R1->Base R2 Methyl 2-chloroacetate (Electrophile) Prod Methyl 2-(propan-2- ylsulfanyl)acetate R2->Prod SN2 Substitution Int Thiolate Anion Intermediate Base->Int Int->Prod

SN2 synthesis pathway of methyl 2-(propan-2-ylsulfanyl)acetate.

Protocol 1: Controlled Synthesis and Transfer

Self-Validation Check: Before beginning, verify that the fume hood monitor reads a face velocity of 80–120 feet per minute (fpm). A simple tissue-paper flutter test at the sash base can visually validate directional airflow.

  • Secondary Containment: Place all reaction vessels inside a high-density polyethylene (HDPE) secondary containment tray. Why? HDPE is highly resistant to ester and thioether degradation, ensuring a primary spill does not breach the hood surface.

  • Reagent Preparation: Suspend the base (e.g., K₂CO₃) in an anhydrous polar aprotic solvent (like DMF or Acetone) to accelerate the SN₂ kinetics.

  • Transfer Mechanics: Use a gas-tight glass syringe with a Luer-lock Teflon needle to transfer the propane-2-thiol. Why? Positive displacement prevents the vapor pressure of the thiol from causing the liquid to drip prematurely from the needle tip.

  • Reaction Execution: Add the methyl 2-chloroacetate dropwise at 0°C to control the exothermic formation of the thioether.

  • Decontamination: Immediately flush all transfer syringes with a 5% sodium hypochlorite (bleach) solution before removing them from the fume hood.

Part 4: Spill Response and Oxidative Neutralization

Thioethers are notorious for their lingering, noxious odors, which can cause panic and disrupt entire laboratory floors. Standard absorbent sweeps are inadequate because they do not neutralize the vapor source. We employ an oxidative neutralization strategy [4].

G N1 Pre-Operation Assessment N2 PPE Donning & Hood Setup N1->N2 N3 Chemical Transfer & Execution N2->N3 N4 Spill Detected? N3->N4 N5 Bleach Neutralization & Containment N4->N5 Yes N6 Standard Hazardous Waste Disposal N4->N6 No N5->N6

Operational workflow and spill response for methyl 2-(propan-2-ylsulfanyl)acetate.

Protocol 2: Spill Containment and Neutralization

Self-Validation Check: Ensure the bleach solution is fresh (prepared within 24 hours). Hypochlorite degrades rapidly when exposed to light, losing its oxidative potential.

  • Isolation: Immediately close the fume hood sash to 1 inch and alert nearby personnel. Do not turn off the exhaust.

  • Oxidative Quenching: Apply a 5–10% sodium hypochlorite solution directly to the spilled liquid, working from the perimeter inward.

    • Causality: The hypochlorite oxidizes the highly volatile sulfide into a highly polar, non-volatile sulfoxide (and subsequently a sulfone). This rapidly eliminates the stench and reduces the compound's ability to permeate skin or respiratory membranes.

  • Absorption: Cover the neutralized area with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite. Do not use sawdust, as the residual oxidizer (bleach) mixed with organics can become a fire hazard.

  • Collection: Sweep the absorbent using non-sparking polypropylene tools into a sealable hazardous waste container.

  • Validation: Wash the surface with a standard laboratory detergent and water. Perform a final olfactory check (wafting cautiously) to validate that the thioether has been completely oxidized.

References

  • Title: (Isopropylthio)acetic acid | C5H10O2S | CID 537958 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Personal Protective Equipment (Standard 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, National Academies Press URL: [Link]

Sources

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